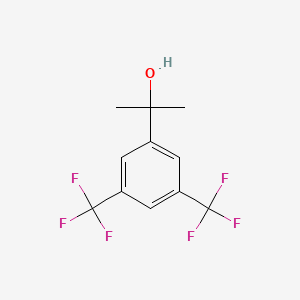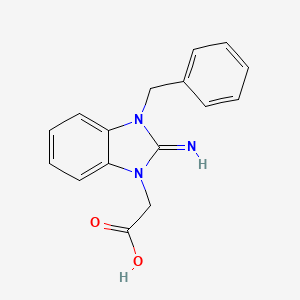
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a chemical compound with the molecular formula C11H10F6O. It has a molecular weight of 272.19 .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol consists of a propan-2-ol group attached to a phenyl group, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions .Physical And Chemical Properties Analysis
This compound has a melting point of 62.5-63.5 °C and a predicted boiling point of 184.2±35.0 °C. The predicted density is 1.333±0.06 g/cm3. It has a predicted pKa value of 14.05±0.29 .Scientific Research Applications
Antimicrobial Studies
The compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . These derivatives have shown promising results against Enterococci and methicillin-resistant S. aureus (MRSA), two of the most menacing bacterial pathogens .
Production of Enantiomerically Enriched Intermediates
The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process has shown potential for enhancing the catalytic efficiency of whole-cell-mediated reduction .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts, promoting various organic transformations .
4. Chemical Derivatization of Amino-Functionalized Model Surfaces 3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of the compound, is used in the chemical derivatization of amino-functionalized model surfaces .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
The compound is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
6. Derivatization of Amino Thiolate on Au, Amino Siloxane on Si, and Polyethylene Foils and Films 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, another derivative of the compound, has been employed for the chemical derivatization of amino-functionalized model surfaces, amino thiolate on Au, amino siloxane on Si, and polyethylene (PE) foils and films .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of the trifluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic effects .
Action Environment
Environmental factors such as temperature, light, and pH can influence the action, efficacy, and stability of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. For instance, it has been noted that the compound is stable at room temperature but gradually decomposes under high temperature or light exposure .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUBDXEFYRXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347375 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol | |
CAS RN |
67570-38-1 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

